Cas no 313398-00-4 (2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole)

2-Benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a functionalized benzimidazole derivative featuring a reactive 2-bromopropenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and heterocyclic frameworks. The presence of the benzyl group enhances stability, while the bromoalkenyl moiety offers a handle for further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid benzimidazole core contributes to structural diversity in medicinal chemistry applications. The compound is suited for use in palladium-catalyzed transformations, making it valuable for constructing complex molecular architectures. Proper handling is advised due to the reactive bromine substituent.
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole structure
313398-00-4 structure
Product Name:2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
CAS No:313398-00-4
MF:C17H15BrN2
MW:327.218403100967
CID:6285237
PubChem ID:781384
Update Time:2025-06-30

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
    • F0469-0032
    • AKOS000569360
    • DTXSID40354776
    • 1-(2-bromoprop-2-enyl)-2-(phenylmethyl)-1H-benzimidazole
    • 6078-15-5
    • 6127-83-9
    • 2-Benzyl-1-(2-bromo-allyl)-1H-benzoimidazole
    • 2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole
    • 313398-00-4
    • AG-690/12557772
    • 2-benzyl-1-(2-bromoallyl)-1H-benzo[d]imidazole
    • Inchi: 1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2
    • InChI Key: MVEBLPHBHDGEAX-UHFFFAOYSA-N
    • SMILES: BrC(=C)CN1C2C=CC=CC=2N=C1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 326.04186g/mol
  • Monoisotopic Mass: 326.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.8Ų

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole Pricemore >>

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Additional information on 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole

2-Benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole

The compound CAS No 313398-00-4, also known as 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzodiazoles, which are well-known for their versatile properties and wide-ranging applications in drug discovery and advanced materials.

Benzodiazoles are heterocyclic compounds characterized by a benzene ring fused to a diazole ring, which imparts unique electronic properties to the molecule. The presence of the benzyl group at position 2 and the bromopropenyl group at position 1 further enhances the structural complexity and functional diversity of this compound. These substituents not only influence the electronic characteristics but also play a crucial role in determining the compound's reactivity and bioavailability.

Recent studies have highlighted the potential of benzodiazole derivatives in drug design, particularly in the development of anti-cancer agents and anti-inflammatory drugs. The bromopropenyl group, with its electron-withdrawing properties, has been shown to enhance the binding affinity of the compound to specific protein targets, making it a promising candidate for therapeutic interventions. Moreover, the benzyl group contributes to increased lipophilicity, which is essential for improving drug absorption and distribution within biological systems.

In terms of synthesis, CAS No 313398-00-4 can be prepared through a variety of methods, including condensation reactions and coupling reactions. Researchers have employed both traditional organic synthesis techniques and modern catalytic methods to achieve high yields and purity levels. The use of transition metal catalysts has been particularly effective in facilitating key steps such as cross-coupling reactions, which are critical for constructing the complex structure of this compound.

From a materials science perspective, benzodiazole derivatives like CAS No 313398-00-4 have been explored for their potential in optoelectronic applications. The conjugated system within the benzodiazole core enables strong absorption in the visible region, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this field have demonstrated that subtle modifications to the substituents can significantly alter the optical properties of these materials, paving the way for tailored applications.

The structural versatility of CAS No 313398-00-4 also makes it an ideal platform for further chemical modifications. By introducing additional functional groups or altering existing substituents, researchers can fine-tune the physical and chemical properties of this compound to suit specific requirements. For instance, replacing the bromine atom with other halogens or introducing electron-donating groups could lead to new compounds with enhanced stability or reactivity.

In conclusion, CAS No 313398-00-4 (2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and material science applications, positions it as a valuable tool for future research and development efforts.

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